

# Head-to-Head Comparison: ATN-249 and Berotralstat for Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | LSP-249 |           |
| Cat. No.:            | B608661 | Get Quote |

A detailed analysis for researchers and drug development professionals of two oral plasma kallikrein inhibitors for the prophylactic treatment of Hereditary Angioedema (HAE).

This guide provides a comprehensive comparison of ATN-249 (previously reported as **LSP-249**) and berotralstat, two oral small-molecule inhibitors of plasma kallikrein developed for the prevention of attacks in patients with Hereditary Angioedema (HAE). While berotralstat has undergone extensive clinical evaluation and is an approved therapy, ATN-249 is an investigational drug with publicly available data primarily from preclinical and Phase 1 studies. This comparison is based on the available scientific and clinical data for both compounds.

#### Introduction to ATN-249 and Berotralstat

Hereditary Angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 inhibitor protein.[1] This leads to dysregulation of the plasma kallikrein-kinin system and excessive production of bradykinin, a potent vasodilator that increases vascular permeability.[1][2] Both ATN-249 and berotralstat are designed to prevent HAE attacks by inhibiting plasma kallikrein, a key enzyme in the bradykinin production pathway.[1][3] Berotralstat, developed by BioCryst Pharmaceuticals, is an approved oral, once-daily medication for the prophylactic treatment of HAE in adults and pediatric patients 12 years and older.[4][5] ATN-249, developed by Attune Pharmaceuticals, is an investigational oral plasma kallikrein inhibitor that has completed Phase 1 clinical trials.[3][6]



## Mechanism of Action: Targeting the Kallikrein-Kinin System

Both ATN-249 and berotralstat share the same primary mechanism of action: the inhibition of plasma kallikrein. By binding to and inhibiting this enzyme, they prevent the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin.[1][3] The reduction in bradykinin levels helps to prevent the vasodilation and increased vascular permeability that lead to angioedema attacks.[2]

Preclinical studies have highlighted the high selectivity of ATN-249, showing it to be over 2,000-fold more selective for plasma kallikrein compared to other related serine proteases.[7]

Berotralstat is also a potent and selective inhibitor of plasma kallikrein.[1]



Click to download full resolution via product page

**Figure 1:** Mechanism of action of ATN-249 and berotralstat.



### **Comparative Efficacy**

A direct head-to-head comparison of the efficacy of ATN-249 and berotralstat is not possible due to the different stages of clinical development. Berotralstat has extensive efficacy data from multiple Phase 3 trials, while ATN-249 has not yet reported efficacy data in HAE patients.

Berotralstat Efficacy Data:

The efficacy of berotralstat has been demonstrated in several key clinical trials, most notably the APeX-2 trial.[8]

| Trial                         | Dosage            | Primary Endpoint                                 | Key Findings                                                                                                                                                               |
|-------------------------------|-------------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| APeX-2                        | 150 mg once daily | Reduction in HAE<br>attack rate over 24<br>weeks | - 44.2% reduction in attack rate compared to placebo (1.31 vs 2.35 attacks/month). [9][10]- 58% of patients had a ≥50% reduction in attack rate vs. 25% for placebo.[11]   |
| APeX-S (Open-label extension) | 150 mg once daily | Long-term safety and efficacy                    | - Sustained reduction<br>in HAE attack rates<br>over 96 weeks.[12]-<br>Mean attack rate<br>reduced by over 90%<br>from baseline in<br>patients completing 96<br>weeks.[12] |
| APeX-J (in Japanese patients) | 150 mg once daily | Reduction in HAE<br>attack rate over 24<br>weeks | - 49.1% reduction in attack rate compared to placebo (1.11 vs 2.18 attacks/month).                                                                                         |



#### ATN-249 Efficacy Data:

Efficacy data for ATN-249 in HAE patients is not yet publicly available. Phase 2 trials were planned to evaluate the efficacy of ATN-249 in reducing the frequency of HAE attacks.[3]

## **Safety and Tolerability**

Berotralstat Safety Profile:

Berotralstat has been generally well-tolerated in clinical trials.[8] The most common adverse events are gastrointestinal in nature.[9]

| Adverse Event                             | Berotralstat 150 mg (%) | Placebo (%) |
|-------------------------------------------|-------------------------|-------------|
| Abdominal pain                            | 16                      | -           |
| Vomiting                                  | 12                      | -           |
| Diarrhea                                  | 13-14.5                 | -           |
| Nasopharyngitis                           | 23                      | -           |
| Headache                                  | 14.7                    | -           |
| Data from APeX-2 and APeX-S trials[9][14] |                         |             |

#### ATN-249 Safety Profile:

Data on the safety and tolerability of ATN-249 is derived from a Phase 1 study in healthy volunteers.[3][6]



| Study                            | Population                   | Doses           | Key Findings                                                                                                                                                                                                                                                                          |
|----------------------------------|------------------------------|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1 Single<br>Ascending Dose | Healthy Volunteers<br>(n=48) | 50 mg to 800 mg | - Generally safe and well-tolerated across all doses.[3][6]- No moderate or severe adverse events reported.[3]- All adverse events were mild and not considered drugrelated.[3]- Most common adverse events were headache, upper respiratory tract infection, and lightheadedness.[6] |

## **Pharmacokinetics**

Both ATN-249 and berotralstat are orally administered small molecules.



| Parameter                                                                               | ATN-249                                                                   | Berotralstat                                                                          |
|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Administration                                                                          | Oral                                                                      | Oral, once-daily                                                                      |
| Dose Proportionality                                                                    | Plasma levels increased in approximate proportion to dose (50-800 mg).[3] | Described by a three-<br>compartment linear model with<br>first-order absorption.[15] |
| Food Effect                                                                             | Drug exposure was not affected by dosing with food.[3]                    | No significant effect on Cmax and AUC with a high-fat meal, but Tmax was delayed.[16] |
| Metabolism                                                                              | -                                                                         | Metabolized by CYP2D6 and CYP3A4.[17]                                                 |
| Half-life                                                                               | -                                                                         | Approximately 93 hours.[18]                                                           |
| Data from Phase 1 trial for ATN-249 and clinical pharmacology studies for berotralstat. |                                                                           |                                                                                       |

## **Experimental Protocols**

Berotralstat: APeX-2 Phase 3 Trial Protocol

The APeX-2 trial was a randomized, double-blind, placebo-controlled, parallel-group study.[8]

- Objective: To evaluate the efficacy and safety of two doses of berotralstat for the prevention of HAE attacks.
- Population: 121 patients aged 12 years and older with HAE type I or II and a history of at least two attacks per month.
- Design: Patients were randomized (1:1:1) to receive berotralstat 110 mg, berotralstat 150 mg, or placebo, administered orally once daily for 24 weeks.
- Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 24-week treatment period.



 Secondary Endpoints: Included the proportion of patients with a ≥50% reduction in HAE attack rate, and the rate of HAE attacks requiring rescue medication.



Click to download full resolution via product page

Figure 2: Simplified workflow of the APeX-2 clinical trial.

#### ATN-249: Phase 1 Trial Protocol

The first-in-human study of ATN-249 was a randomized, double-blind, placebo-controlled, single ascending dose trial in healthy volunteers.[3]

 Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of ATN-249.



- Population: 48 healthy adult volunteers.
- Design: Participants received a single oral dose of ATN-249 (ranging from 50 mg to 800 mg)
   or placebo. A food-effect cohort was also included.
- Endpoints: Safety assessments (adverse events, clinical laboratory tests, vital signs, ECGs) and pharmacokinetic parameters (Cmax, AUC, Tmax).

### **Summary and Future Outlook**

Berotralstat is a well-characterized and approved oral prophylactic treatment for HAE, with a proven efficacy and safety profile from a comprehensive clinical development program. Its main limitations are the gastrointestinal side effects reported in a subset of patients.

ATN-249 has shown promise in early-stage development as a potent and selective oral plasma kallikrein inhibitor with a favorable safety profile in healthy volunteers. The lack of a food effect on its pharmacokinetics could offer a potential advantage in terms of dosing convenience.

The critical next step for ATN-249 is the successful completion of Phase 2 and 3 trials to establish its efficacy and long-term safety in HAE patients. Should these trials demonstrate a competitive or superior profile to existing therapies, ATN-249 could become a valuable addition to the therapeutic landscape for HAE. A direct comparison of the clinical performance of these two molecules will only be possible once more extensive clinical data for ATN-249 becomes available.





Click to download full resolution via product page

Figure 3: Logical relationship for comparing ATN-249 and berotralstat.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. dovepress.com [dovepress.com]
- 3. Attune Pharmaceuticals Announces Positive Phase 1 [globenewswire.com]
- 4. drugs.com [drugs.com]
- 5. patientworthy.com [patientworthy.com]
- 6. angioedemanews.com [angioedemanews.com]
- 7. Attune announces ATN-249 preclinical data | Drug Discovery News [drugdiscoverynews.com]
- 8. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Review Berotralstat (Orladeyo) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Berotralstat Reduces HAE Attacks in Phase 3 Trial [medscape.com]
- 11. angioedemanews.com [angioedemanews.com]
- 12. emjreviews.com [emjreviews.com]
- 13. angioedemanews.com [angioedemanews.com]
- 14. Long-term safety and efficacy of once-daily berotralstat in patients with hereditary angioedema: APeX-S final results PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. gov.uk [gov.uk]
- 18. Berotralstat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: ATN-249 and Berotralstat for Hereditary Angioedema]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608661#head-to-head-comparison-of-lsp-249-and-berotralstat]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com